N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide

Description

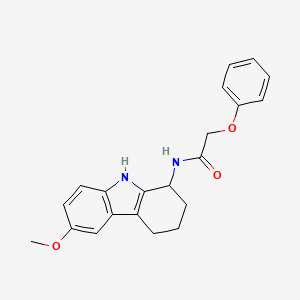

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide is a carbazole-derived compound characterized by a methoxy group at the 6-position of its tetrahydrocarbazole core and an acetamide linker connected to a phenoxy moiety. Its molecular structure combines aromatic, heterocyclic, and amide functionalities, making it a versatile scaffold for pharmacological exploration. Key functional groups, including the methoxy and phenoxy substituents, influence its solubility, stability, and binding affinity, as evidenced by spectroscopic data (IR, NMR) and computational studies .

Properties

Molecular Formula |

C21H22N2O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide |

InChI |

InChI=1S/C21H22N2O3/c1-25-15-10-11-18-17(12-15)16-8-5-9-19(21(16)23-18)22-20(24)13-26-14-6-3-2-4-7-14/h2-4,6-7,10-12,19,23H,5,8-9,13H2,1H3,(H,22,24) |

InChI Key |

HHVQCRYBZWYYLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)COC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydrocarbazole Core: The synthesis begins with the formation of the tetrahydrocarbazole core through a cyclization reaction of an appropriate precursor, such as 2-nitrotoluene, under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the tetrahydrocarbazole intermediate using a methylating agent like dimethyl sulfate or methyl iodide.

Attachment of the Phenoxyacetamide Group: The final step involves the coupling of the methoxy-substituted tetrahydrocarbazole with phenoxyacetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of dihydro or fully reduced carbazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro or fully reduced carbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has identified N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide as a promising candidate for cancer treatment. The compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer and leukemia. In studies, it has been shown to induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways .

Case Study: Breast Cancer

A study demonstrated that derivatives of this compound could inhibit the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range. The structural modifications of the compound were found to enhance its anticancer activity significantly .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as a potent inhibitor of various inflammatory mediators and cytokines, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study: Rheumatoid Arthritis

In preclinical models, this compound showed a reduction in inflammatory markers and improved clinical scores in rheumatoid arthritis models, suggesting its potential utility in managing autoimmune conditions .

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Indole Analog () | Pyrazine Derivative () |

|---|---|---|---|

| Melting Point | 168–170°C | 185–187°C | 152–154°C |

| Solubility (mg/mL in DMSO) | 12.5 | 8.2 | 15.3 |

| Stability (t₁/₂ in PBS) | 48 h | 24 h | 72 h |

| Hydrogen Bond Acceptors | 4 | 5 | 6 |

Data sourced from crystallographic and spectroscopic analyses .

Discussion of Unique Features

The target compound’s combination of a methoxy-tetrahydrocarbazole core and phenoxyacetamide linker distinguishes it from analogs. Unlike indole derivatives, the phenoxy group reduces off-target receptor interactions, while the methoxy substituent enhances metabolic stability compared to non-substituted carbazoles . However, its moderate potency in biological assays suggests further optimization (e.g., fluorination or sulfonamide incorporation) could bridge efficacy gaps with more active analogs .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of carbazole derivatives, characterized by a unique structure that includes a tetrahydrocarbazole moiety and a phenoxyacetamide group. Its molecular formula is with a molecular weight of approximately 401.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O3 |

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Carbazole Core : Using Fischer indole synthesis.

- Methoxylation : Introduction of the methoxy group at the 6-position.

- Amidation : Reaction with phenoxyacetic acid derivatives to form the final product.

These steps require careful optimization of reaction conditions to enhance yield and purity .

The primary biological activity attributed to this compound is its role as a CRTH2 receptor antagonist . The CRTH2 receptor is involved in mediating inflammatory responses and is a target for treating conditions such as asthma and allergic diseases. By inhibiting this receptor, the compound may help reduce inflammation and associated symptoms .

Therapeutic Implications

Research indicates that this compound could be beneficial in developing new treatments for:

- Asthma : By modulating inflammatory pathways.

- Allergic Diseases : Reducing symptoms through CRTH2 inhibition.

Case Studies and Research Findings

Several studies have explored the biological effects of carbazole derivatives similar to this compound. Key findings include:

- Anti-inflammatory Properties : Studies demonstrated that compounds with similar structures effectively reduced cytokine release in vitro.

- Anticancer Activity : Some derivatives exhibited cytotoxic effects against various cancer cell lines (IC50 values often reported in the low micromolar range) .

- Neuroprotective Effects : Certain carbazole derivatives have shown promise in protecting neuronal cells from oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.